3-[3-(Aminomethyl)phenoxy]-2,2-dimethylpropanoic acid

Lipophilicity Drug-likeness Metabolic stability

Researchers often face unreliable supply and lot-to-lot variability with basic phenoxyacetic acid intermediates. This 98% pure compound offers a direct solution with a sterically hindered, metabolically stabilized scaffold. - Enhanced Stability: The gem-dimethyl group provides a +0.8 to +1.1 LogP advantage over unsubstituted analogs, improving membrane permeability for hepatic target access. - Reliable Quality: Supplied with documented batch analysis at ≥98% purity, eliminating signal-obscuring variability in sensitive cellular assays. - IP Advantage: A distinct scaffold for exploring novel chemical space and securing composition-of-matter patent protection.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
Cat. No. B12076706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(Aminomethyl)phenoxy]-2,2-dimethylpropanoic acid
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC(C)(COC1=CC=CC(=C1)CN)C(=O)O
InChIInChI=1S/C12H17NO3/c1-12(2,11(14)15)8-16-10-5-3-4-9(6-10)7-13/h3-6H,7-8,13H2,1-2H3,(H,14,15)
InChIKeyHSIJZKVBJGEMNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3-(Aminomethyl)phenoxy]-2,2-dimethylpropanoic Acid: Structural Overview


3-[3-(Aminomethyl)phenoxy]-2,2-dimethylpropanoic acid (CAS 1524902-45-1) is a synthetic organic compound belonging to the substituted 2,2-dimethyl-ω-phenoxyalkanoic acid class, a family patented for therapeutic applications in metabolic disorders [1]. The molecule (C12H17NO3, MW 223.27) features a 2,2-dimethylpropanoic acid backbone linked via an ether bridge to a 3-(aminomethyl)phenoxy ring, combining a carboxylic acid handle, a primary amine, and a gem‑dimethyl moiety that confers conformational restraint and increased lipophilicity (LogP 1.63) relative to simple phenoxyacetic acid analogs . This structural ensemble distinguishes it from the widely available [3-(aminomethyl)phenoxy]acetic acid family and positions it as a versatile intermediate for medicinal chemistry programs requiring sterically hindered, metabolically stabilized scaffolds.

gem-Dimethyl group introduces conformational restraint and alters acid strength relative to unsubstituted acetic acid analogs
Class-differentiated lipophilicity profile supports membrane partitioning and cell-permeability studies
Defined purity specification with documented batch analysis enables reproducible SAR workflows

Why Simple Analogs Cannot Substitute


Generic interchange with close-in-class analogs such as [3-(aminomethyl)phenoxy]acetic acid or its methyl esters is scientifically unsound because the 2,2‑dimethyl substitution fundamentally alters physicochemical and pharmacokinetic properties. The gem‑dimethyl group introduces a quaternary carbon adjacent to the carboxylate, significantly increasing steric hindrance, metabolic stability, and lipophilicity (LogP ≈ 1.63 vs. approximately 0.5–0.8 for the unsubstituted acetic acid analog) . Patent disclosures covering the 2,2‑dimethyl-ω-phenoxyalkanoic acid class explicitly claim enhanced hypolipidemic and hypoglycemic activities that are directly attributed to the dimethyl substitution pattern [1]. Substituting a simple acetic acid derivative would eliminate the conformational restriction and the modulated acid strength imparted by the gem‑dimethyl group, potentially abrogating target binding affinity or altering metabolic profiles in downstream applications. The quantitative evidence below substantiates the specific dimensions along which this compound diverges from its nearest structural neighbors.

Lipophilicity mismatch: 2,2-dimethyl substitution markedly increases LogP; simple acetic acid analog cannot replicate membrane partitioning behavior observed with the target scaffold.
Conformational restriction mismatch: gem-dimethyl quaternary carbon locks linker geometry; unsubstituted analog allows free rotation, altering the entropic profile that may affect target binding.
Patent-class differentiation: Patent-reported class-level biological activity is dimethyl-dependent; simple analogs lack equivalent IP support and may not recapitulate scaffold-specific pharmacologic responses.

Quantitative Differentiation vs. Closest Analogs


Enhanced Lipophilicity vs. Unsubstituted Analog

The target compound exhibits a computed LogP of 1.6349, approximately 0.8–1.1 log units higher than the unsubstituted [3-(aminomethyl)phenoxy]acetic acid analog (estimated LogP ≈ 0.5–0.8 based on fragment-based calculation), indicating superior membrane permeability potential . This difference arises from the 2,2-dimethyl substitution introducing a quaternary carbon that increases molecular lipophilicity without substantially enlarging molecular weight.

Lipophilicity Shift
Class-level
ΔLogP ≈ +0.8 to +1.1
Supports membrane permeability ranking for cell-based assay design
Computed LogP; comparator estimated from fragment contributions
Lipophilicity Drug-likeness Metabolic stability

Higher Molecular Weight and Physicochemical Profile

With a molecular weight of 223.27 g/mol, the target compound is 42.08 Da heavier than [3-(aminomethyl)phenoxy]acetic acid (MW 181.19 g/mol), a difference attributable to the replacement of the acetic acid linker with a 2,2-dimethylpropanoic acid moiety [1]. This positions the target compound in a distinctly different region of lead-like chemical space, with implications for binding pocket complementarity and intellectual property novelty.

Molecular Weight Increase
Reported
ΔMW +42.08 g/mol (+23.2%)
Provides additional steric bulk for hydrophobic pocket complementarity
Comparator data from PubChem
Molecular weight Physicochemical properties Library design

Conformational Restraint from gem-Dimethyl Group

The 2,2-dimethyl substitution introduces a quaternary carbon at the α-position of the carboxylic acid, imposing conformational restriction on the flexible linker chain. This gem‑dimethyl effect has been exploited in the broader 2,2‑dimethyl-ω-phenoxyalkanoic acid patent family to enhance binding to metabolic targets, as the restricted degrees of freedom reduce the entropic penalty upon target binding [1]. The unsubstituted acetic acid analog possesses a freely rotating CH₂–COOH linkage, offering no such conformational pre‑organization.

Conformational Restraint
Class-level
Target: 5 rotatable bonds, quaternary α-carbon; Analog: 4 rotatable bonds, unrestricted CH₂–COOH
May reduce entropic binding penalty if restricted conformation matches bioactive geometry
Patent family supports functional benefit of dimethyl substitution
Conformational restriction Entropic benefit Binding affinity

Superior Purity and Procurement Viability

The target compound is commercially available at a specified purity of 98% from verified suppliers, with defined storage conditions and batch-level documentation . In contrast, many aminomethylphenoxy acetic acid analogs listed in vendor catalogs are offered at 95% purity or lack detailed analytical characterization, introducing variability that can confound downstream biological assay reproducibility.

Purity Specification
Data to verify
Target: 98% purity (supplier specified); Common analog: typically 95%
Higher purity reduces impurity-related off-target effects in biological assays
Vendor-specified values; batch-dependent
Purity Quality control Reproducibility

Patent-Backed Metabolic Indication Potential

The 2,2‑dimethyl-ω-phenoxyalkanoic acid patent family, which encompasses the target compound's scaffold, explicitly claims therapeutic utility for hyperlipidemia, hyperglycemia, and atherosclerosis based on in vivo pharmacologic data [1]. While individual compound-level data for 3-[3-(aminomethyl)phenoxy]-2,2-dimethylpropanoic acid are not publicly disclosed, the patent establishes that the 2,2‑dimethyl substitution is essential for the observed metabolic activity, distinguishing this scaffold from simple phenoxyacetic acid derivatives that lack such claims.

Patent Class Activity
Class-level
EP0763527 claims hypolipidemic, hypoglycemic, anti-atherosclerotic activity for the 2,2-dimethyl scaffold
Scaffold differentiation context for IP positioning; individual compound data not disclosed
Patent-derived class-level inference; compound-specific validation required
Hypolipidemic Hypoglycemic Metabolic syndrome

Optimal Application Scenarios


Lead Optimization for Metabolic Disorders

When a screening hit derived from [3-(aminomethyl)phenoxy]acetic acid requires improved membrane permeability without large increases in molecular weight, the target compound offers a direct replacement strategy. The +0.8 to +1.1 LogP advantage can be exploited to enhance oral absorption and intracellular target access in programs targeting hepatic or adipose tissue disorders, consistent with the hypolipidemic and hypoglycemic activity claimed in the EP0763527 patent family [1].

Constrained Fragment for Structure-Based Design

The gem‑dimethyl-induced conformational restriction makes this compound a valuable fragment for structure-based design campaigns where pre‑organizing the carboxylate-bearing arm reduces the entropic penalty of binding. Crystallographers and computational chemists can leverage the quaternary α‑carbon to bias the linker geometry, facilitating pose prediction and scaffold optimization for targets with defined hydrophobic sub‑pockets.

Library Synthesis for IP-Differentiated Chemical Space

The 23% increase in molecular weight and distinct topological features relative to acetic acid analogs enable the construction of compound libraries that occupy novel chemical space. This is critical for organizations seeking composition‑of‑matter patent protection; libraries built on this scaffold are structurally distinct from those derived from simple phenoxyacetic acids, reducing the risk of IP conflicts while exploring the biologically validated 2,2‑dimethyl-ω-phenoxyalkanoic acid pharmacophore [1].

High-Reproducibility SAR with Defined Purity

For structure–activity relationship campaigns where lot‑to‑lot variability can obscure true biological signals, the 98% purity specification with documented batch analysis provides a more reliable starting point than common 95% purity analogs. This is particularly relevant for cellular assay systems sensitive to trace amine or aldehyde impurities that may arise from lower‑purity aminomethyl intermediates.

Application
Selection Property
Validation Focus
Membrane permeability optimization in cell-based assays
Lipophilicity class shift vs acetic acid analogs
Cellular uptake & membrane partitioning assessment
Structure-based fragment design with constrained linker
gem-Dimethyl conformational restriction
Binding entropy calculation & pose validation
Chemical library diversification for IP-protected space
Distinct scaffold topology from phenoxyacetic series
Patent landscape analysis & scaffold novelty evaluation
Reproducible SAR campaigns with defined purity
Defined purity specification with batch QC documentation
Impurity profiling & inter-batch consistency review
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